molecular formula C11H11F3O3 B1405345 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid CAS No. 1373921-10-8

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

Cat. No.: B1405345
CAS No.: 1373921-10-8
M. Wt: 248.2 g/mol
InChI Key: HRXITAZJWHWLCF-UHFFFAOYSA-N
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Description

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is a high-purity phenylpropionic acid derivative of interest in chemical and pharmaceutical research. This compound features a propionic acid chain attached to a phenyl ring that is further substituted with a methyl group and a trifluoromethoxy group, a motif known for its potential to enhance metabolic stability and modulate lipophilicity in bioactive molecules . With a molecular formula of C 11 H 11 F 3 O 3 and a molecular weight of 248.20 g/mol, this solid compound is characterized by its CAS Number 1373921-10-8 . The specific structural attributes of this chemical, particularly the trifluoromethoxy group, make it a valuable building block in medicinal chemistry for the synthesis and design of novel compounds. Researchers may employ it as a key intermediate in exploring new pharmacological tools or in structure-activity relationship (SAR) studies. This product is for research use only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. This compound may cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

3-[2-methyl-5-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXITAZJWHWLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213853
Record name Benzenepropanoic acid, 2-methyl-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-10-8
Record name Benzenepropanoic acid, 2-methyl-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2-methyl-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aromatic Substitution and Side-Chain Introduction

  • Starting materials often include appropriately substituted benzene derivatives bearing the methyl and trifluoromethoxy groups.
  • Side-chain introduction is commonly achieved by:
    • Alkylation of the aromatic ring with halo-propionic acid derivatives or their esters.
    • Wittig or Horner-Wadsworth-Emmons reactions using phosphonate esters to install the propionic acid skeleton.

Esterification and Hydrolysis

  • The propionic acid is often initially prepared as a methyl or ethyl ester to facilitate purification and handling.
  • Hydrolysis of the ester to the free acid is performed under mild basic conditions (e.g., LiOH in tetrahydrofuran/water mixtures), followed by acidification to precipitate the acid.

Detailed Preparation Methods from Patents and Literature

Alkylation and Ester Formation (Based on EP2184277B1)

  • Procedure:

    • Sodium hydride (NaH) is suspended in dry dimethylformamide (DMF).
    • The substituted aromatic intermediate (bearing trifluoromethoxy and methyl groups) is added dropwise.
    • A halomethyl derivative (e.g., 4-chloromethyl-2-arylpyrimidine analogs) is added to effect alkylation.
    • Reaction is stirred at room temperature for 30 minutes to 1 hour.
    • The solvent is removed, and the residue is extracted with ethyl acetate, dried, and purified by column chromatography.
    • The product is typically a methyl ester of the substituted propionic acid.
  • Hydrolysis:

    • The methyl ester is dissolved in tetrahydrofuran (THF).
    • Aqueous lithium hydroxide (1 mol/L) is added.
    • The mixture is stirred at room temperature for 3 hours.
    • Acidification with dilute hydrochloric acid adjusts pH to weak acidity.
    • The solvent is evaporated, and the precipitated acid is filtered and recrystallized.
  • Yields and Purity:

    • Yields typically range from 70% to 85% for ester formation.
    • Hydrolysis yields approach quantitative conversion.
    • Purification by recrystallization yields >99% pure acid.

Phosphonate Ester Route (Based on CZ294561B6)

  • Reaction:

    • 2-Methyl-5-(trifluoromethoxy)benzophenone (or a closely related ketone) is reacted with triethyl phosphonoacetate in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent like tetrahydrofuran or DMF.
    • This Horner-Wadsworth-Emmons reaction forms the corresponding α,β-unsaturated ester intermediate.
  • Hydrogenation:

    • The unsaturated ester is hydrogenated under mild conditions (e.g., Pd/C catalyst, H2 atmosphere) to saturate the double bond, yielding the methyl 3-[2-methyl-5-(trifluoromethoxy)phenyl]propionate.
  • Hydrolysis:

    • Similar to above, base-catalyzed hydrolysis converts the ester to the free acid.
  • Advantages:

    • High yields (>75%) and high purity (>99%) are achievable.
    • Intermediate purification steps are often unnecessary, improving efficiency.

Alternative Routes and Notes

  • Direct Friedel-Crafts acylation with propionic acid derivatives is generally avoided due to the sensitivity of the trifluoromethoxy group.
  • Use of protecting groups or milder reaction conditions is recommended to maintain functional group integrity.
  • Extraction and purification steps typically involve ethyl acetate extraction, drying over anhydrous magnesium sulfate, filtration, evaporation, and recrystallization.

Summary Table of Preparation Methods

Step Method/Conditions Reagents/Materials Yield (%) Notes
Aromatic alkylation NaH in DMF, room temp, 30-60 min NaH, DMF, halomethyl intermediate 70-85 Requires dry conditions, inert atmosphere
Ester hydrolysis LiOH aqueous solution, THF, room temp, 3 h LiOH (1 M), THF ~95 Followed by acidification, crystallization
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, strong base, aprotic solvent Triethyl phosphonoacetate, NaH or KOtBu, THF >75 Efficient, no intermediate purification needed
Hydrogenation Pd/C catalyst, H2 atmosphere, mild conditions Pd/C, H2 Quantitative Saturates double bond in unsaturated ester
Purification Extraction, drying, chromatography, recrystallization Ethyl acetate, MgSO4 N/A Essential for >99% purity

Research Findings and Practical Considerations

  • The trifluoromethoxy substituent requires careful control of reaction conditions to avoid decomposition or side reactions.
  • Base-mediated hydrolysis of esters is preferred over acidic hydrolysis to prevent cleavage of sensitive groups.
  • The use of aprotic solvents like DMF or THF is critical for the success of alkylation and phosphonate reactions.
  • Recrystallization from suitable solvents (e.g., methanol, ethyl acetate) is effective for obtaining high-purity final acid.
  • Column chromatography is often employed post-alkylation to separate by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid -CH₃ (C2), -OCF₃ (C5) C₁₁H₁₁F₃O₃ 248.20 Pharmaceutical intermediate
3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid -CH₃ (C3), -OCF₃ (C5) C₁₁H₁₁F₃O₃ 248.20 Structural isomer
3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid -CH₃ (C2), -CF₃ (C5) C₁₁H₁₁F₃O₂ 232.20 m.p. 53–56°C
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid -Cl (C3), -CF₃ (C5) C₁₀H₈ClF₃O₂ 252.62 Enzyme-targeting applications
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid -OCH₃ (C2), -CH₃ (C5), -C₆H₅ C₁₇H₁₈O₃ 270.32 Tolterodine intermediate

Key Findings and Implications

Substituent Position : The ortho-methyl group in the target compound may enhance steric hindrance compared to meta-substituted analogs, influencing synthetic accessibility or biological activity .

Safety Considerations : Most analogs share similar hazards (e.g., skin/eye irritation), necessitating standardized handling protocols .

Biological Activity

3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a trifluoromethoxy group, which is known for its electron-withdrawing properties. This modification enhances the lipophilicity and reactivity of the compound, making it a valuable intermediate in organic synthesis and pharmaceuticals. The presence of the methyl group further influences its biological properties, potentially enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group allows the compound to penetrate hydrophobic regions of proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties, which are currently under investigation for therapeutic applications.

Therapeutic Potential

Research indicates that this compound may exhibit:

  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation through modulation of inflammatory pathways.
  • Analgesic Properties : Preliminary studies suggest that it may serve as an effective analgesic agent by influencing pain pathways.

Research Findings

Several studies have investigated the biological activity of this compound. Below are some notable findings:

Study FocusFindingsReference
Anti-inflammatory activityDemonstrated significant reduction in inflammatory markers in vitro.
Analgesic effectsShowed dose-dependent analgesic effects in animal models.
Interaction with enzymesEnhanced binding affinity to specific enzymes compared to non-fluorinated analogs.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in edema and inflammatory cytokines when treated with the compound compared to control groups. This suggests a promising role for the compound in managing inflammatory conditions.

Case Study 2: Analgesic Activity

Another investigation focused on the analgesic properties of this compound using a formalin-induced pain model in rodents. The study found that administration of this compound led to a notable decrease in pain behavior, indicating its potential as a novel analgesic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, and how can purity be optimized?

  • Methodology : Catalytic hydrogenation using palladium on charcoal (Pd/C) is a common approach for synthesizing arylpropionic acids. For example, unsaturated precursors (e.g., cinnamic acid derivatives) can be reduced under H₂ pressure (1–3 atm) at 25–50°C . Purity optimization involves post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile-phase modifier .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect intermediates. Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions, with trifluoromethoxy (OCF₃) groups showing distinct ¹⁹F NMR shifts at ~−55 to −60 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 263.0692 for C₁₁H₁₀F₃O₃).
  • Computational Modeling : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electronic properties, such as frontier molecular orbitals and electrostatic potential maps .

Q. What are the primary research applications of this compound in pharmacological studies?

  • Applications :

  • Anti-inflammatory Probes : Structural analogs (e.g., ibuprofen derivatives) inhibit cyclooxygenase (COX) enzymes; evaluate potency via COX-1/COX-2 inhibition assays .
  • Metabolite Studies : Use radiolabeled (¹⁴C or ³H) versions to track metabolic pathways in hepatocyte models .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for trifluoromethoxy-containing compounds?

  • Methodology :

  • Environmental Sampling : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from water matrices, followed by LC-MS/MS quantification (LOQ: 0.1 ng/L) .
  • Degradation Studies : Perform photolysis (UV irradiation at 254 nm) or biodegradation assays (activated sludge) to assess half-life discrepancies. For example, Pan et al. (2018) reported variable persistence in riverwater (t₁/₂ = 7–90 days) depending on microbial communities .

Q. What strategies mitigate interference from matrix effects in bioanalytical quantification?

  • Methodology :

  • Plasma/Serum Analysis : Use isotope dilution (e.g., ¹³C-labeled internal standards) to correct for ion suppression in LC-MS/MS. Fromme et al. (2017) validated this approach for perfluorinated analogs in human plasma with <15% RSD .
  • Tissue Homogenates : Employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with dispersive SPE cleanup to remove lipids/proteins .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like PPAR-γ or G-protein-coupled receptors. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
  • MD Simulations : Run 100-ns molecular dynamics (MD) simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (310 K, 1 atm) .

Contradictions and Validation

  • Synthetic Yield Variability : Discrepancies in catalytic hydrogenation yields (40–85%) may arise from residual moisture in Pd/C catalysts. Pre-treatment with anhydrous THF improves consistency .
  • Environmental Fate : Conflicting biodegradation data highlight the need for region-specific microbial profiling to contextualize persistence .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid
Reactant of Route 2
3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

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